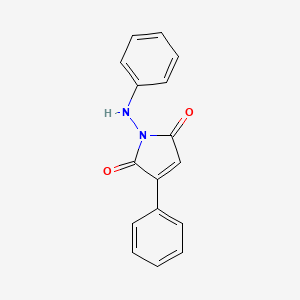

1-anilino-3-phenyl-1H-pyrrole-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

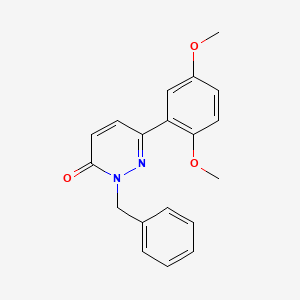

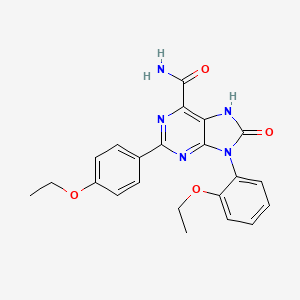

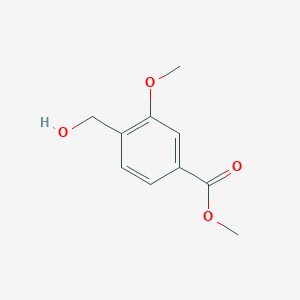

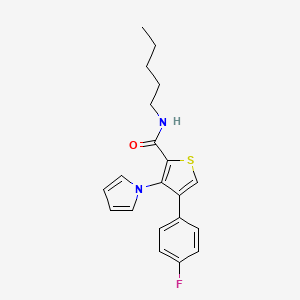

1-anilino-3-phenyl-1H-pyrrole-2,5-dione, also known as 3-phenyl-1-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione, is a chemical compound with the molecular formula C16H12N2O2 . It has a molecular weight of 264.28 .

Synthesis Analysis

The synthesis of 1-anilino-3-phenyl-1H-pyrrole-2,5-dione derivatives involves the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride . The reaction yields new 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives .Molecular Structure Analysis

The molecular structure of 1-anilino-3-phenyl-1H-pyrrole-2,5-dione consists of 16 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The structure is planar .Physical And Chemical Properties Analysis

1-anilino-3-phenyl-1H-pyrrole-2,5-dione is a yellow needle-shaped crystal . It has a melting point of 85-87 °C .Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The compound “1-anilino-3-phenyl-1H-pyrrole-2,5-dione” can be used in the synthesis of indole derivatives .

Treatment of Cancer Cells

Indole derivatives, both natural and synthetic, show various biologically vital properties . They have been used as biologically active compounds for the treatment of cancer cells .

Treatment of Microbes

Indole derivatives have also been used in the treatment of microbes . They have shown significant antimicrobial properties .

Treatment of Various Disorders

Indole derivatives have attracted increasing attention in recent years for the treatment of different types of disorders in the human body .

Synthesis of Pyrazoloquinolinone Derivatives

The compound “1-anilino-3-phenyl-1H-pyrrole-2,5-dione” can be used in the synthesis of pyrazoloquinolinone derivatives . These derivatives have shown significant pharmacological activities such as anticancer, antimalarial, antiviral, and anti-inflammatory .

Induction of G2/M Cell Cycle Arrest and Apoptosis

Some derivatives of the compound “1-anilino-3-phenyl-1H-pyrrole-2,5-dione” have been found to induce G2/M cell cycle arrest and apoptosis in MDA-MB-231 triple-negative breast cancer cells .

Inhibition of Tubulin Polymerization

New pyrrole derivatives, including “1-anilino-3-phenyl-1H-pyrrole-2,5-dione”, have shown potent tubulin polymerization inhibiting activity . This property makes them potential anticancer agents .

Industrial Applications

The compound “1-anilino-3-phenyl-1H-pyrrole-2,5-dione” is mainly used to improve the heat resistance of resins . It is suitable for manufacturing coatings, adhesives, photosensitive resins, pharmaceuticals, pesticides, and more .

properties

IUPAC Name |

1-anilino-3-phenylpyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-15-11-14(12-7-3-1-4-8-12)16(20)18(15)17-13-9-5-2-6-10-13/h1-11,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDRBJYQYWWNTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(C2=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-anilino-3-phenyl-1H-pyrrole-2,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2621094.png)

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2621098.png)

![3-butyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2621103.png)

![2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl thiocyanate](/img/structure/B2621104.png)